molecular formula C9H16ClN3O2 B2392991 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2413904-59-1

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

Cat. No.: B2392991
CAS No.: 2413904-59-1
M. Wt: 233.7
InChI Key: JGSPMBYKHGSMDU-KZCWHLCOSA-N
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Description

8-Amino-3-methyl-1,3-diazaspiro[45]decane-2,4-dione;hydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties .

Scientific Research Applications

8-Amino-3-methyl-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Properties

IUPAC Name

8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-6(10)3-5-9;/h6H,2-5,10H2,1H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFELUUOCWATOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCC(CC2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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